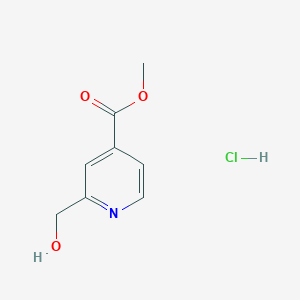

Methyl 2-(hydroxymethyl)isonicotinate hydrochloride

CAS No.:

Cat. No.: VC20159785

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClNO3 |

|---|---|

| Molecular Weight | 203.62 g/mol |

| IUPAC Name | methyl 2-(hydroxymethyl)pyridine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-2-3-9-7(4-6)5-10;/h2-4,10H,5H2,1H3;1H |

| Standard InChI Key | RPYDVCLVYDQERB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)CO.Cl |

Introduction

Structural and Physicochemical Properties

Methyl 2-(hydroxymethyl)isonicotinate hydrochloride belongs to the class of substituted pyridine carboxylates. Its molecular formula is C₈H₁₀ClNO₃, with a molecular weight of 203.62 g/mol. The IUPAC name is methyl 2-(hydroxymethyl)pyridine-4-carboxylate hydrochloride, reflecting the hydroxymethyl group at position 2 and the methyl ester at position 4 of the pyridine ring. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling and reactivity studies.

Key structural features include:

-

Aromatic pyridine core: Provides stability and participates in π-π interactions.

-

Hydroxymethyl group (-CH₂OH): A reactive site for oxidation, substitution, or esterification.

-

Methyl ester (-COOCH₃): Modulates electronic properties and serves as a protecting group for carboxylic acids.

The compound’s canonical SMILES representation is COC(=O)C1=CC(=NC=C1)CO.Cl, and its InChIKey is RPYDVCLVYDQERB-UHFFFAOYSA-N, facilitating database searches and computational modeling.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis of methyl 2-(hydroxymethyl)isonicotinate hydrochloride typically follows a multi-step protocol derived from methods used for analogous pyridine derivatives . A representative pathway involves:

-

Methyl isonicotinate preparation: Esterification of isonicotinic acid with methanol under acidic conditions.

-

Hydroxymethylation: Introduction of the hydroxymethyl group via electrophilic aromatic substitution or nucleophilic addition. For example, reacting methyl isonicotinate with formaldehyde under basic conditions generates the hydroxymethyl intermediate.

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability.

Critical reaction parameters include:

-

Temperature: Reflux conditions (e.g., 60–80°C) for hydroxymethylation.

-

Catalysts: Acidic or basic catalysts to modulate reaction kinetics.

-

Purification: Column chromatography (e.g., silica gel with dichloromethane/methanol eluents) or recrystallization from ethanol/water mixtures .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by its functional groups:

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to a carboxyl group using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), yielding methyl 2-carboxymethylisonicotinate . This product is a precursor for carboxylated polymers or metal-organic frameworks.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring’s nitro groups (if present) to amines, though this pathway is less explored for this specific compound.

Nucleophilic Substitution

The hydroxymethyl group’s hydroxyl hydrogen is susceptible to substitution. For instance, reaction with thionyl chloride (SOCl₂) converts it to a chloromethyl derivative, enabling further functionalization .

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for:

-

Heterocyclic frameworks: Pyridine-based ligands for coordination chemistry.

-

Polymer precursors: Functional monomers for stimuli-responsive materials. For example, thiol-phenylsulfone substitution reactions create crosslinkable polymers .

Comparative Analysis with Related Compounds

Table 1 highlights key differences between methyl 2-(hydroxymethyl)isonicotinate hydrochloride and its analogs:

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| Methyl isonicotinate | C₈H₉NO₂ | Ester | Ligand synthesis |

| Methyl 2-chloromethylisonicotinate | C₈H₈ClNO₂ | Chloromethyl, ester | Alkylation reactions |

| Target compound | C₈H₁₀ClNO₃ | Hydroxymethyl, ester | Polymer chemistry |

Challenges and Future Directions

Current limitations include:

-

Sparse biological data: Requires in vitro and in vivo toxicity/efficacy studies.

-

Scalability bottlenecks: Optimizing cost-effective industrial routes.

Future research should prioritize:

-

Computational modeling: Predicting reactivity and bioactivity.

-

Hybrid materials: Incorporating the compound into photoresponsive or conductive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume